

4-Butoxyphenol: A Versatile Scaffold for Medicinal Chemistry

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Compound of Interest

Compound Name: 4-Butoxyphenol

Cat. No.: B117773

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Butoxyphenol, a hydroquinone derivative, has emerged as a valuable and versatile building block in the field of medicinal chemistry. Its unique structural features, comprising a phenolic hydroxyl group and a butoxy ether linkage, provide a scaffold that can be readily functionalized to generate a diverse range of bioactive molecules. This document provides detailed application notes on the utility of **4-butoxyphenol** in the development of therapeutic agents, with a particular focus on its role in the synthesis of androgen receptor antagonists and local anesthetics. Furthermore, it offers comprehensive experimental protocols for the synthesis and biological evaluation of **4-butoxyphenol** derivatives, intended to serve as a practical guide for researchers in drug discovery and development.

Application Note 1: 4-Butoxyphenol Derivatives as Androgen Receptor Antagonists

Prostate cancer is a leading cause of cancer-related mortality in men, and its growth is often driven by the androgen receptor (AR). Consequently, the development of AR antagonists is a key therapeutic strategy. Novel nonsteroidal AR antagonists with unique pharmacophores are sought to overcome resistance to existing therapies. Derivatives of **4-butoxyphenol** have shown significant promise in this area.

The 4-phenoxyphenol scaffold, which can be derived from **4-butoxyphenol** precursors, has been identified as a novel core structure for potent AR antagonists. These compounds have demonstrated significant inhibitory activity against both wild-type and mutated forms of the androgen receptor, which are often implicated in the development of castration-resistant prostate cancer.

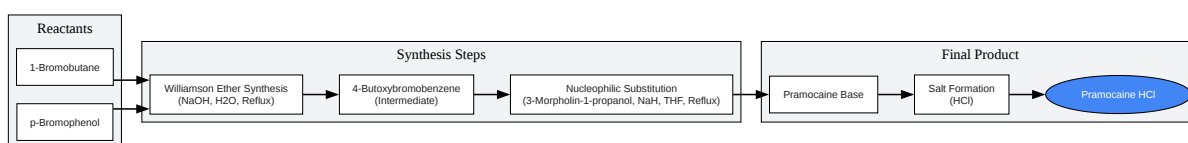
Biological Activity of 4-(4-Benzoylaminophenoxy)phenol Derivatives

A series of 4-(4-benzoylaminophenoxy)phenol derivatives, which are structurally analogous to butoxy-substituted compounds, have been synthesized and evaluated for their ability to inhibit the proliferation of various prostate cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values for selected compounds are summarized in the table below, demonstrating their potent anti-proliferative effects.

Compound ID	SC-3 (wild-type AR) IC ₅₀ (μM)[1]	LNCaP (T877A mutated AR) IC ₅₀ (μM)[1]	22Rv1 (H874Y mutated AR) IC ₅₀ (μM)[1]
8	9.4	-	-
12a	1.3	-	-
12b	0.85	-	-
12c	>10	-	-
12d	1.1	-	-
12e	1.3	-	-
12f	8.7	-	-
22	0.75	0.043	0.22
23	1.1	0.095	0.53

Androgen Receptor Signaling Pathway

The androgen receptor is a ligand-activated transcription factor. In the absence of androgens, it resides in the cytoplasm in a complex with heat shock proteins (HSPs). Upon binding to an androgen, such as dihydrotestosterone (DHT), the AR undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus. In the nucleus, the AR dimer binds to androgen response elements (AREs) in the promoter regions of target genes, recruiting co-regulators and initiating the transcription of genes involved in cell proliferation and survival. **4-Butoxyphenol**-derived antagonists act by competitively binding to the AR, thereby preventing these downstream signaling events.



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References

- 1. Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
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